Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H19ClN2O2. It is used in scientific research, particularly in drug synthesis and catalysis, due to its unique structure and properties.
Scientific Research Applications
Chemistry: In chemistry, Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in catalysis to facilitate various chemical reactions.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It serves as a probe to investigate the mechanisms of biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
Sigma receptors (SRs), termed as sigma-1 (S1R) and sigma-2 (S2R) receptor, are involved in several biological and pathological conditions . S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) . Upon activation, S1R dissociates from BiP moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors .
Safety and Hazards
Future Directions
The development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands is reported . The study might establish the importance of 2,7-diazaspiro[3.5]nonane core for the development of S1R compounds with specific agonist or antagonist profile and the role of the diazabicyclo[4.3.0]nonane in the development of novel SR ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of allyl amine with a suitable diazaspiro compound under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane. The product is then purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazaspiro compounds.
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- Methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- Ethyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Comparison: Compared to similar compounds, Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride exhibits unique reactivity due to the presence of the allyl group. This makes it more versatile in chemical synthesis and catalysis. Additionally, its specific molecular structure allows for distinct interactions with biological targets, enhancing its potential in medicinal research .
Properties
IUPAC Name |
prop-2-enyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-2-7-15-10(14)13-8-11(9-13)3-5-12-6-4-11;/h2,12H,1,3-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDUWYHDTBCMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CC2(C1)CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.